4-Nitro-2-phenoxyaniline
Overview
Description
4-Nitro-2-phenoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection of Impurities in Pharmaceuticals : Anilkumar and Bl (2017) discussed a method to detect minute amounts of 4-nitro-2-phenoxyaniline in nimesulide formulations, highlighting its application as a marker for impurity detection in drugs (Anilkumar & Bl, 2017).
Environmental Health and Pollution Treatment : Research by Gautam et al. (2005) demonstrated the use of 4-nitroaniline in the photocatalytic degradation process, where TiO2 suspensions and UV radiation were used to produce intermediates like p-aminophenol and p-benzoquinone (Gautam et al., 2005). Additionally, a study by Mahmoud et al. (2016) showed that γ-Al2O3-Silane-Cl nanosorbent can effectively remove 4-nitroaniline from water sources, offering a solution for water pollution (Mahmoud et al., 2016).
Medical and Biological Research : De Mello et al. (1994) found that nimesulide, which contains this compound, reduces neutrophil chemotaxis and superoxide production, contributing to its anti-inflammatory activity (De Mello et al., 1994).
Chemical Synthesis and Analysis : In a study by Chang et al. (1977), a high-speed liquid chromatographic method was developed for determining 4-nitro-2-phenoxymethanesulfonanilide in plasma, showcasing its application in chemical analysis (Chang et al., 1977).
Safety and Hazards
Properties
IUPAC Name |
4-nitro-2-phenoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQKBVHAWXBMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278975 | |
Record name | 4-nitro-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-92-4 | |
Record name | 4-Nitro-2-phenoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO-2-PHENOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Nitro-2-phenoxyaniline in pharmaceutical research?
A1: this compound (4N2PA) is identified as a potential impurity in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug [, ]. While not directly a drug itself, understanding its presence and detection in pharmaceutical formulations is crucial for quality control and assurance.
Q2: How can this compound be detected in Nimesulide formulations?
A2: Researchers have developed a spectrophotometric method for detecting 4N2PA in Nimesulide formulations [, ]. This method involves diazotization of 4N2PA followed by coupling with 8-hydroxyquinoline, resulting in a color change that can be measured spectrophotometrically. This provides a sensitive and specific way to quantify even minute amounts of this impurity.
Q3: What is the molecular structure of this compound and its key characteristics?
A3: this compound consists of two aromatic rings linked by an oxygen atom in a synperiplanar conformation []. The dihedral angle between the rings is 71.40 (12)°. Crystallographic analysis reveals that molecules of 4N2PA interact through intermolecular N—H⋯O hydrogen bonds in its solid state [].
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